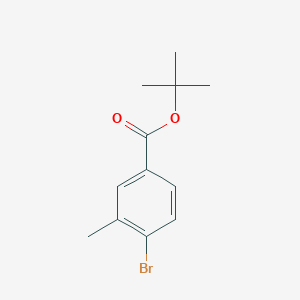

Tert-butyl 4-bromo-3-methylbenzoate

概述

描述

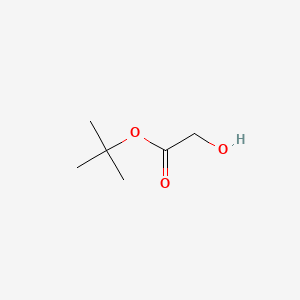

Tert-butyl 4-bromo-3-methylbenzoate is a chemical compound that is part of a broader class of organic compounds known as benzoates. These compounds contain a benzoate moiety, which is a benzene ring attached to a carboxylate group. The tert-butyl group and bromo-methyl substituents on the benzene ring influence the reactivity and properties of the molecule.

Synthesis Analysis

The synthesis of tert-butyl 4-bromo-3-methylbenzoate-related compounds involves various chemical reactions. For instance, the synthesis of methyl 4-tri-n-butylstannylbenzoate was achieved by reacting methyl 4-bromobenzoate with hexabutylditin and a palladium catalyst . This method could potentially be adapted for the synthesis of tert-butyl 4-bromo-3-methylbenzoate by changing the starting materials and reaction conditions.

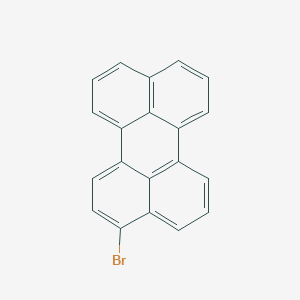

Molecular Structure Analysis

The molecular structure of tert-butyl 4-bromo-3-methylbenzoate can be inferred from related compounds. For example, the structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was confirmed by spectroscopic evidence and single crystal XRD data . Similar analytical techniques could be used to determine the molecular structure of tert-butyl 4-bromo-3-methylbenzoate.

Chemical Reactions Analysis

Tert-butyl 4-bromo-3-methylbenzoate can undergo various chemical reactions due to the presence of the bromo and ester functional groups. For example, the tert-butyl peroxybenzoate (TBPB) was used as a methyl source and radical initiator in the α-methylation of 1,3-dicarbonyl compounds . This indicates that tert-butyl benzoates can participate in radical reactions. Aryl radical cyclization reactions have also been performed using related compounds, such as in the electrochemical reduction of 2-(2-propynyloxy)bromobenzenes in the presence of carbon dioxide .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl 4-bromo-3-methylbenzoate can be deduced from similar compounds. For instance, the tert-butyl group is known to impart steric bulk, affecting the compound's reactivity and physical properties. The presence of the bromo substituent suggests that the compound could be reactive in nucleophilic substitution reactions. The benzoate ester group is susceptible to hydrolysis under basic or acidic conditions, which would yield the corresponding carboxylic acid and alcohol .

科学研究应用

1. Role in Fujiwara-Moritani Reactions

Tert-butyl perbenzoate serves as a substitute for benzoquinone in Fujiwara-Moritani reactions, enabling coupling reactions at room temperature under homogeneous conditions. This application enhances the process by including Cu(OAc)2 as a cocatalyst, facilitating the coupling of acetanilides and butyl acrylate. Additionally, methyl methacrylate can be activated for coupling under these conditions (Liu & Hii, 2011).

2. Synthesis of Di-tert-butyl-4-hydroxybenzoic Acid

3,5-Di-tert-butyl-4-hydroxybenzoic acid, synthesized from 2,6-di-tert-butyl-4-methylphenol via bromination and subsequent oxidation, demonstrates the utility of tert-butyl benzoate derivatives in organic synthesis. This process achieves a 63.7% overall yield, showcasing the efficiency of this methodology (Yi, 2003).

3. Photolysis Studies

Tert-butyl aroylperbenzoates have been extensively studied in laser flash photolysis (LFP) experiments. These studies have provided insights into the kinetics of the singlet and triplet states, as well as the behavior of aroylphenyl radicals. Such research is crucial for understanding the photochemical properties of tert-butyl benzoate derivatives (Shah & Neckers, 2004).

4. Magnetic Studies of Rare-Earth Metal Compounds

Research involving tetranuclear and pentanuclear compounds of rare-earth metals using tert-butyl benzoate derivatives has expanded our understanding of magnetic interactions in such compounds. These studies have implications for materials science, particularly in the context of single-molecule magnet behavior (Yadav et al., 2015).

5. Exploration of Thermal Decomposition Processes

The study of tert-butyl peroxybenzoate's (TBPB) thermal decomposition in the presence of various ionic liquids has provided significant insights into its thermal stability. This research is crucial for understanding the safety and hazard management of organic peroxides in industrial applications (Jiang et al., 2019).

安全和危害

Tert-butyl 4-bromo-3-methylbenzoate is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding inhalation and ingestion, keeping away from open flames and hot surfaces, and using only non-sparking tools .

属性

IUPAC Name |

tert-butyl 4-bromo-3-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO2/c1-8-7-9(5-6-10(8)13)11(14)15-12(2,3)4/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIHBTHGKWXRWQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)OC(C)(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50474358 | |

| Record name | TERT-BUTYL 4-BROMO-3-METHYLBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50474358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-bromo-3-methylbenzoate | |

CAS RN |

347174-28-1 | |

| Record name | TERT-BUTYL 4-BROMO-3-METHYLBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50474358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

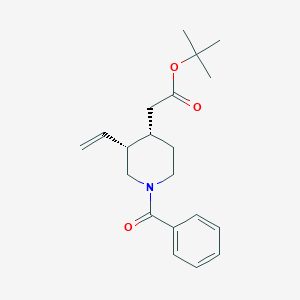

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[2.2.1]heptanemethanol](/img/structure/B1279721.png)

![4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1279732.png)

![[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]amine](/img/structure/B1279755.png)